molecular formula C19H20N2O2 B5066223 N-(2,4-dimethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(2,4-dimethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B5066223
M. Wt: 308.4 g/mol
InChI Key: FTOURDOCVDXWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various scientific research fields.

Scientific Research Applications

Neurotoxicity Assessment

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: and its metabolites exhibit potent neurotoxicity. Researchers have assessed their cytotoxic effects using in vitro methods, such as MTT and PC assays in HepG2 cells . These investigations help us understand the impact of this compound on neural health.

Solvent and Reagent in Organic Synthesis

Beyond its neurotoxic properties, N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . Its versatility makes it valuable for various chemical reactions.

Mechanism of Action

Target of Action

The compound N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as Oprea1_193248, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .

Mode of Action

Oprea1_193248 acts as an agonist to its primary targets. It interacts with the alpha-adrenergic system and octopamine receptors, leading to their activation . This interaction inhibits the synthesis of monoamine oxidases and prostaglandins . The inhibition of these enzymes and compounds results in overexcitation, which can lead to paralysis and death in insects .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . The inhibition of prostaglandin synthesis disrupts the production of these lipid compounds, which play key roles in inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation

Result of Action

The molecular and cellular effects of Oprea1_193248’s action are primarily due to its interaction with its targets and the resulting changes in biochemical pathways. The overexcitation caused by the compound can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation of dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oprea1_193248. For example, the compound’s effectiveness can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of light

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-17(14(2)10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h3-10,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOURDOCVDXWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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